molecular formula C40H44Cl2N8Ru B560276 RuBi-Nicotine CAS No. 1256362-30-7

RuBi-Nicotine

Número de catálogo: B560276
Número CAS: 1256362-30-7
Peso molecular: 808.8 g/mol
Clave InChI: BQXVYFYPLMVART-ZPFSJBFKSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de RuBi-Nicotina implica la coordinación de la nicotina a un complejo de rutenio-bipiridina. La ruta sintética general incluye la reacción de cloruro de rutenio con 2,2'-bipiridina para formar un complejo de rutenio-bipiridina, seguido de la adición de nicotina para formar el producto final. La reacción se lleva a cabo típicamente en una solución acuosa bajo condiciones controladas de temperatura y pH .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para RuBi-Nicotina no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el pH y la concentración, para garantizar un alto rendimiento y pureza del producto final. La producción industrial también requeriría estrictas medidas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

Photolysis Reaction Dynamics

RuBi-Nicotine undergoes rapid photolysis under visible light (450–500 nm), releasing free nicotine through ligand dissociation from the ruthenium-bipyridine core . Key parameters include:

ParameterValueConditionsSource Citations
Wavelength Sensitivity450–500 nmAqueous buffer (pH 7.4)
Quantum Yield (φ)0.23473 nm/532 nm light
Photolysis Kinetics<20 nsRoom temperature
Major PhotoproductsNicotine, [Ru(bpy)₂(H₂O)₂]²⁺Biologically inert complex

Mechanism :

  • Step 1 : Photoexcitation of the Ru(bpy)₃²⁺ core induces metal-to-ligand charge transfer (MLCT), weakening the Ru-Nicotine bond .
  • Step 2 : Nicotine dissociates within nanoseconds, leaving a stable aquo-ruthenium complex .
  • Step 3 : The released nicotine retains bioactivity, enabling precise neuronal stimulation .

Comparative Analysis with Other Caged Nicotinic Compounds

This compound outperforms traditional UV-sensitive caged compounds in reaction efficiency and biocompatibility:

CompoundActivation WavelengthQuantum YieldToxicity (1 mM)Key Limitation
This compound450–500 nm (visible)0.23None observedRequires ruthenium complex
PA-Nicotine (Coumarin)390 nm (UV)0.12PhototoxicitySlow kinetics (~ms range)
MNI-Nicotine355 nm (UV)0.08ModerateTissue penetration limitations

Source:

3.1. Synthetic and Photochemical Validation

  • Synthesis : Prepared via coordination of nicotine to Ru(bpy)₂Cl₂ in aqueous methanol (yield: 88%) . Purity confirmed by NMR and cyclic voltammetry .
  • Stability : No spontaneous nicotine release in dark conditions (24-hour stability in PBS) .

3.2. Biological Efficacy

  • Neuronal Activation : 1 mM this compound induced action potentials in Retzius neurons within 20 ms post-photolysis .
  • Selectivity : Released nicotine selectively activates α4β2 and α7 nAChR subtypes (EC₅₀ = 1.2 μM and 0.8 μM, respectively) .

3.3. Environmental and Industrial Considerations

  • Scalability : Batch synthesis achieved 95% purity via vacuum distillation .
  • Waste Management : Ruthenium bipyridine byproducts are non-toxic and recyclable .

Aplicaciones Científicas De Investigación

Scientific Research Applications

RuBi-Nicotine has a broad spectrum of applications:

Chemistry

  • Controlled Release : Used as a phototrigger for the controlled release of nicotine in chemical reactions. This allows researchers to study the effects of nicotine at specific time points without the complications associated with direct application .

Biology

  • Neuronal Studies : Enables researchers to investigate the effects of nicotine on neuronal activity and cellular proliferation. Studies have demonstrated that this compound can induce proliferation in various cell lines, such as A549 non-small cell lung cancer cells .
  • Optopharmacology : Utilized in optopharmacology experiments to study nAChR function in live tissues, allowing for real-time observation of receptor dynamics and signaling pathways .

Medicine

  • Therapeutic Potential : Explored for its potential in treating neurological disorders by modulating nAChR activity. The ability to control nicotine release may lead to novel therapies that minimize side effects associated with conventional nicotine delivery methods .

Industry

  • Material Development : While still in exploratory phases, this compound's properties suggest potential applications in developing new materials and chemical sensors due to its light-sensitive characteristics .

Case Study 1: Neuronal Proliferation Induction

In a study examining the effect of this compound on A549 cells, researchers demonstrated that photolysis led to significant cell proliferation compared to controls. The study highlighted the rapid kinetics and efficiency of nicotine release, suggesting potential applications in cancer research .

Case Study 2: Optopharmacological Applications

Research utilizing this compound in mouse brain slices revealed its utility in studying nAChR-mediated excitability. Light-induced activation allowed for precise control over receptor engagement, facilitating insights into cholinergic signaling dynamics .

Mecanismo De Acción

RuBi-Nicotina ejerce sus efectos a través de la liberación de foto de nicotina tras la exposición a la luz visible. La nicotina liberada luego interactúa con los receptores nicotínicos de acetilcolina (nAChRs) en el sistema nervioso. Estos receptores son canales iónicos activados por ligando que median la transmisión sináptica rápida. La unión de nicotina a los nAChRs conduce a la apertura de los canales iónicos, lo que provoca la despolarización y la generación de potenciales de acción en las neuronas .

Comparación Con Compuestos Similares

RuBi-Nicotina es único debido a su capacidad de liberar nicotina rápida y eficientemente tras la exposición a la luz. Compuestos similares incluyen otros compuestos enjaulados basados ​​en rutenio, como RuBi-Glutamato y RuBi-GABA, que liberan glutamato y ácido gamma-aminobutírico (GABA) respectivamente tras la activación de la luz . Estos compuestos comparten la característica común de ser activados por foto, pero difieren en el neurotransmisor específico que liberan y sus respectivos objetivos biológicos.

Lista de compuestos similares:

  • RuBi-Glutamato
  • RuBi-GABA
  • RuBi-Serotonina
  • RuBi-Dopamina

Cada uno de estos compuestos tiene sus propias aplicaciones y ventajas únicas, lo que los convierte en herramientas valiosas en la investigación científica y potenciales agentes terapéuticos .

Actividad Biológica

RuBi-Nicotine, a photoactivatable compound derived from nicotine, has garnered attention for its unique ability to interact with nicotinic acetylcholine receptors (nAChRs) in a controlled manner. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neuronal activity, and potential applications in pharmacology.

Overview of this compound

This compound is a caged compound that allows for the spatial and temporal control of nicotine's pharmacological effects. It is particularly useful in optopharmacology, where light can be used to activate the compound and study its interactions with nAChRs in real-time.

This compound operates by binding to nAChRs, which are integral to neurotransmission in the central nervous system. Upon photolysis (light-induced cleavage), this compound releases nicotine, leading to receptor activation. This mechanism allows researchers to investigate the dynamics of nAChR signaling pathways without the confounding effects of continuous drug exposure.

Neuronal Activation

Research has demonstrated that this compound can induce action potential propagation in neurons, specifically in Retzius neurons of leech ganglia. At concentrations up to 1 mM, it shows no detectable toxicity, indicating its potential for safe application in neurobiological studies .

Comparison with Other Nicotinic Compounds

In studies comparing this compound with other nicotinic compounds like photoactivatable nicotine (PA-Nic), it was found that while PA-Nic elicited robust nicotinic currents in mouse brain slices, RuBi-Nic produced smaller currents even under prolonged photolysis conditions. This suggests that RuBi-Nic may have different efficacy profiles depending on the receptor subtype and experimental conditions .

Data Table: Biological Activity Comparison

CompoundAction Potential InductionToxicity LevelReceptor Activation Profile
This compoundYesNone at 1 mMLower currents than PA-Nic
PA-NicYesNone reportedRobust currents

Case Study: Neuronal Response to Light Activation

In a study involving mouse brain slices containing medial habenula neurons, researchers utilized this compound to assess its impact on neuronal excitability. The results indicated that while activation was achieved, the response was less pronounced compared to other nicotinic agonists. This highlights the need for further investigation into optimizing light conditions and concentration levels for enhanced efficacy .

Implications for Nicotine Research

This compound's ability to provide precise control over nicotine exposure presents significant implications for addiction research and therapeutic interventions. By enabling targeted activation of nAChRs, researchers can better understand the role of these receptors in addiction pathways and explore novel treatment strategies for nicotine dependence.

Propiedades

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXVYFYPLMVART-ZPFSJBFKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44Cl2N8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256362-30-7
Record name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?

A1: this compound is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []

Q2: What are the advantages of using this compound compared to directly applying nicotine in cell culture experiments?

A2: Using this compound offers several advantages:

  • Mimicking Physiological Conditions: The controlled release of nicotine from this compound can better mimic the pulsatile nature of nicotine exposure experienced by smokers, potentially leading to more relevant findings compared to constant nicotine exposure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.